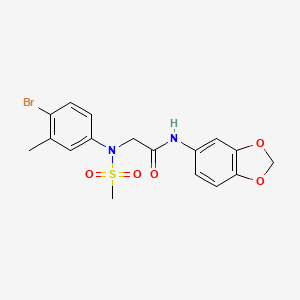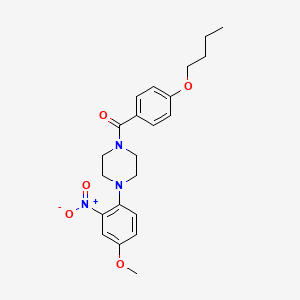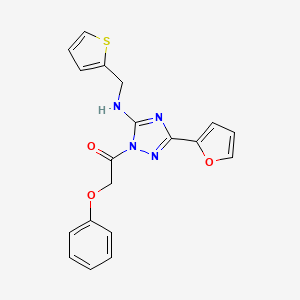![molecular formula C21H24N4O4 B4233454 2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)
2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide
Overview
Description
2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CHM-1 and belongs to the class of benzamides. CHM-1 is a highly selective inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CHM-1 exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents ATP from binding to the enzyme and inhibits its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of CK2 by CHM-1 leads to the dysregulation of these processes, resulting in apoptosis and reduced tumor growth.
Biochemical and Physiological Effects:
CHM-1 has been shown to have several biochemical and physiological effects. In cancer cells, CHM-1 induces apoptosis, inhibits cell proliferation, and reduces the expression of anti-apoptotic proteins. In animal models of Alzheimer's disease, CHM-1 improves cognitive function, reduces the accumulation of amyloid beta and tau proteins, and inhibits neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of CHM-1 is its high selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, CHM-1 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic synthesis, and its synthesis is time-consuming and expensive. Additionally, CHM-1 has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of CHM-1. One potential direction is the development of more potent and selective CK2 inhibitors. This could lead to the development of new therapies for cancer and other diseases. Another direction is the investigation of the role of CK2 in other cellular processes, such as DNA repair and RNA processing. Finally, the use of CHM-1 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Scientific Research Applications
CHM-1 has been extensively studied for its potential applications in scientific research. One of the major applications of CHM-1 is in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. CHM-1 has been shown to be a potent inhibitor of CK2 and has demonstrated anti-tumor activity in various cancer cell lines and animal models.
Another potential application of CHM-1 is in the field of neurodegenerative diseases. CK2 has been implicated in the pathogenesis of Alzheimer's disease, and its inhibition has been shown to reduce the accumulation of amyloid beta and tau proteins. CHM-1 has been shown to inhibit CK2 activity in the brain and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-24(16-5-3-2-4-6-16)19-12-9-15(13-18(19)20(22)26)23-21(27)14-7-10-17(11-8-14)25(28)29/h7-13,16H,2-6H2,1H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPGDYJQVBOZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233392.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4233397.png)
![2-{[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4233411.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)


![N-(3-chloro-4-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233431.png)
![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)


![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea](/img/structure/B4233452.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4233456.png)